![molecular formula C14H20OSSi B14413941 Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane CAS No. 81401-33-4](/img/structure/B14413941.png)
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is a chemical compound known for its unique structure and properties It consists of a trimethylsilane group attached to a cyclopentene ring, which is further substituted with a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane typically involves the reaction of a cyclopentene derivative with a phenylsulfanyl group, followed by the introduction of a trimethylsilane group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a palladium complex, to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler cyclopentene derivative.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The reactions are typically carried out under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilane group can introduce various functional groups, such as alkyl or aryl groups.
科学的研究の応用
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism by which Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfanyl group can participate in electron transfer processes, while the trimethylsilane group can stabilize reactive intermediates. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry.
類似化合物との比較
Similar Compounds
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-decen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-octen-1-yl]oxy}silane
- Trimethyl{[(1E)-1-(phenylsulfanyl)-1-hexen-1-yl]oxy}silane
Uniqueness
Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to linear or branched analogs. The presence of the phenylsulfanyl group also enhances its versatility in various chemical reactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81401-33-4 |
|---|---|
分子式 |
C14H20OSSi |
分子量 |
264.46 g/mol |
IUPAC名 |
trimethyl-(5-phenylsulfanylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C14H20OSSi/c1-17(2,3)15-13-10-7-11-14(13)16-12-8-5-4-6-9-12/h4-6,8-10,14H,7,11H2,1-3H3 |
InChIキー |
WMJSXJGWOAVATO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CCCC1SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



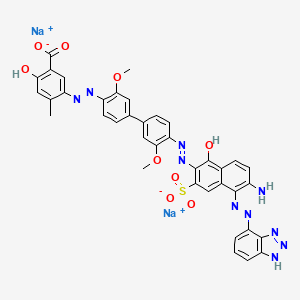

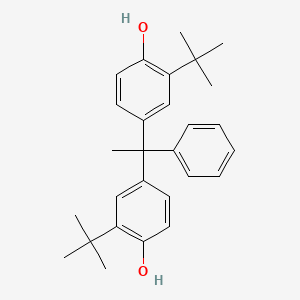
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)

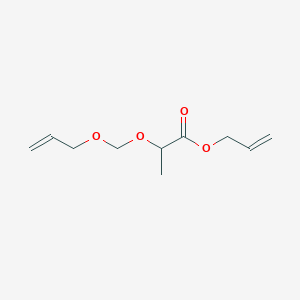
![4-Methyl-N-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14413899.png)
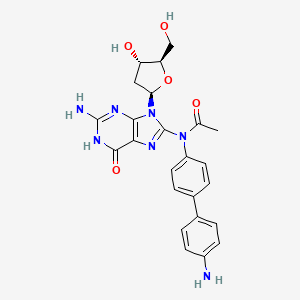
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
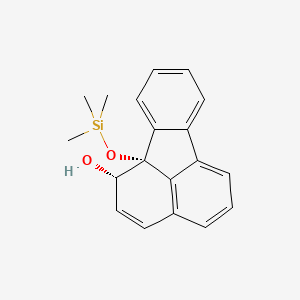

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

